Cbdca, chemically known as cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a platinum-based compound widely investigated for its antitumor properties []. It belongs to the class of platinum-based antineoplastic agents [] and serves as a valuable tool in various scientific research areas, including preclinical models of cancer treatment and investigations of drug resistance mechanisms. This analysis will focus solely on its research applications, excluding drug use, dosage, and side effects.
While the provided abstracts do not detail carboplatin synthesis, a common method involves reacting potassium tetrachloroplatinate (K2PtCl4) with silver nitrate (AgNO3) to produce diaquodiammineplatinum(II) nitrate (2). This intermediate is then reacted with 1,1-cyclobutanedicarboxylic acid in water to yield carboplatin [].
Cbdca undergoes hydrolysis in vivo, a crucial step in its mechanism of action []. This process involves the displacement of one or both carboxylate groups from the 1,1-cyclobutanedicarboxylate ligand by water molecules, forming reactive aquated species []. These species can subsequently interact with DNA, forming adducts that ultimately lead to cell death [].
The primary mechanism of action of carboplatin involves its interaction with DNA [, ]. Upon entering the cell, carboplatin undergoes hydrolysis, forming reactive platinum species that bind to DNA, primarily at the N7 position of guanine bases [, ]. These platinum-DNA adducts distort the DNA helix, interfering with DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) [, ].
Cbdca is a white to off-white powder with good water solubility []. It exists as a stable solid at room temperature. While specific physical and chemical properties are not extensively discussed in the provided abstracts, its slower hydrolysis rate compared to cisplatin is well-documented and contributes to its different toxicity profile [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8